D-Threitol-1,4-bis(methanesulfonate)
D-Threitol-1,4-bis(methanesulfonate)
Treosulfan is the prodrug of a bifunctional sulfonate alkylating agent with myeloablative, immunosuppressive, and antineoplastic activities. Under physiological conditions, treosulfan converts nonenzymatically to L-diepoxybutane via a monoepoxide intermediate. The monoepoxide intermediate and L-diepoxybutane alkylate DNA at guanine residues and produce DNA interstrand crosslinks, resulting in DNA fragmentation and apoptosis. In escalated doses, this agent also exhibits myeloablative and immunosuppressive activities.
Treosulphan is an odorless white crystalline powder. (NTP, 1992)
Treosulphan is an odorless white crystalline powder. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
1947-62-2
VCID:
VC21222782
InChI:
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
SMILES:
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Molecular Formula:
C6H14O8S2
Molecular Weight:
278.3 g/mol
D-Threitol-1,4-bis(methanesulfonate)
CAS No.: 1947-62-2
Cat. No.: VC21222782
Molecular Formula: C6H14O8S2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Treosulfan is the prodrug of a bifunctional sulfonate alkylating agent with myeloablative, immunosuppressive, and antineoplastic activities. Under physiological conditions, treosulfan converts nonenzymatically to L-diepoxybutane via a monoepoxide intermediate. The monoepoxide intermediate and L-diepoxybutane alkylate DNA at guanine residues and produce DNA interstrand crosslinks, resulting in DNA fragmentation and apoptosis. In escalated doses, this agent also exhibits myeloablative and immunosuppressive activities. Treosulphan is an odorless white crystalline powder. (NTP, 1992) |
|---|---|
| CAS No. | 1947-62-2 |
| Molecular Formula | C6H14O8S2 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | (2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate |
| Standard InChI | InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | YCPOZVAOBBQLRI-UHFFFAOYSA-N |
| Isomeric SMILES | CS(=O)(=O)OC[C@H]([C@@H](COS(=O)(=O)C)O)O |
| SMILES | CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
| Canonical SMILES | CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
| Melting Point | 216 °F (NTP, 1992) |
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